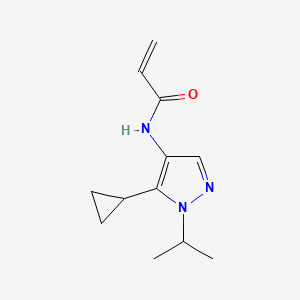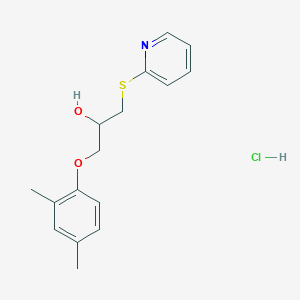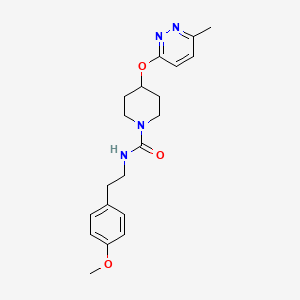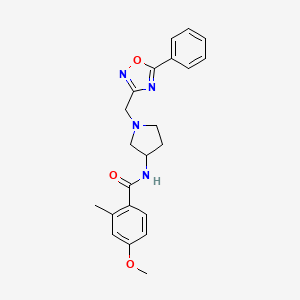![molecular formula C11H9ClN2O2S B2882779 4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde CAS No. 460730-11-4](/img/structure/B2882779.png)
4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde
Descripción general
Descripción
The compound “4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde” is a type of heterocyclic compound. Heterocyclic compounds are important due to their versatile applications. A large number of heterocyclic compounds containing nitrogen and sulfur are used as medicine in different therapeutic targets . Thiazole is one of the important pharmacophores in drug discovery and development processes .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. For instance, a one-pot synthesis of a similar compound, tetra-substituted imidazole, is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The synthesized imidazole was then reacted with salts of 1st row transition metals (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to obtain metal complexes .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic and analytical techniques. For example, a similar compound, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), which is crystalline, was characterized by SC-XRD .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, 2-aminothiazole-based compounds have been associated with several biological activities, acting as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things . The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the compound has a molecular weight of 268.72 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Synthesis of Formazans : This compound has been used in the synthesis of formazans, which are known for their antimicrobial properties. A study demonstrated the conversion of a related thiadiazole compound into formazans, showing moderate antimicrobial activity against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Ring Transformations : The compound has been involved in reactions with amines, hydrazines, and hydroxylamine, leading to the formation of various heterocyclic compounds, showcasing its versatility in synthetic organic chemistry (L'abbé, Vanderstede, Dehaen, Delbeke, & Toppet, 1991).
Formation of Bipyrazoles : It has also been used in the formation of bipyrazoles, which are of interest due to their potential pharmacological activities. This process involves microwave irradiation and reactions with acetophenones and hydrazine (Cuartas, Insuasty, Cobo, & Glidewell, 2017).
Biological Applications
Antibacterial Activity : Various derivatives of this compound have been synthesized and tested for their antibacterial properties. Some showed moderate to high activity against bacteria like Staphylococcus aureus and Escherichia coli (Govori, Spahiu, Haziri, & Ibrahimi, 2013).
Anticancer Potential : Derivatives of the compound have been synthesized and evaluated for their in-vitro anticancer activities. Some derivatives exhibited promising results against various human tumor cell lines (Tiwari, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2016).
Molecular and Electronic Analysis : The compound has been subject to molecular, electronic, nonlinear optical, and spectroscopic analysis, providing insights into its properties and potential applications in various fields (Beytur & Avinca, 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound undergoes a reaction with thiourea on heating in dmf in the presence of sodium carbonate . This reaction leads to the formation of 5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-2-amine .
Biochemical Pathways
The compound’s synthesis involves a probable reaction scheme that includes cyclization of the initial n-dichloroethyl amide to n-sulfonyl-2,3-diaryl-2-chloroaziridine . This then undergoes isomerization with the opening of the three-membered ring to 1-arylsulfonylamino-2-chloro-2-(4-methoxyphenyl)-1-phenylethene . The subsequent heterocyclization in the reaction with thiourea is accompanied by aromatization via elimination of the arenesulfonamide fragment .
Pharmacokinetics
The solubility and thermal stability of similar compounds have been characterized .
Result of Action
Similar compounds have shown herbicidal activity when tested under greenhouse conditions .
Safety and Hazards
Direcciones Futuras
The future directions of this compound can be inferred from its potential applications. For instance, these mild and environmentally friendly S_NAr reaction conditions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde represent an alternative protocol to functionalize them through S_NAr amination with a variety of amines, an important intermediate for the investigation of N-heterocyclic compounds and potential applications .
Propiedades
IUPAC Name |
4-chloro-2-(4-methoxyanilino)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-16-8-4-2-7(3-5-8)13-11-14-10(12)9(6-15)17-11/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINIDNJOARBXJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=C(S2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326027 | |
| Record name | 4-chloro-2-(4-methoxyanilino)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24835189 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
460730-11-4 | |
| Record name | 4-chloro-2-(4-methoxyanilino)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/no-structure.png)
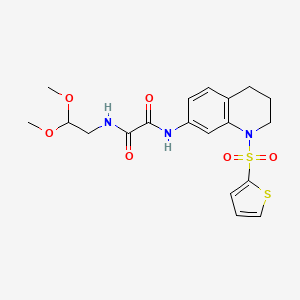
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2882699.png)
![4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2882701.png)
![2-Chloro-N-ethyl-N-[(1-methyltriazol-4-yl)methyl]propanamide](/img/structure/B2882703.png)
